4,5-Dihydroblumenol A
Overview
Description
4,5-Dihydroblumenol A is a naturally occurring organic compound classified as a norisoprenoid. It is characterized by its yellow crystalline solid form and is known for its biological activities, including antibacterial and antioxidant properties . The compound has a molecular formula of C13H22O3 and a molecular weight of 226.31 g/mol .
Mechanism of Action
Target of Action
4,5-Dihydroblumenol A is a norisoprenoid . It has been shown to have significant inhibitory effects against HepG2 cells transected with cloned hepatitis B virus DNA . Therefore, its primary target is HepG2 cells infected with hepatitis B virus.
Mode of Action
Its inhibitory effects against hepg2 cells suggest that it may interact with cellular components or processes that are crucial for the survival or replication of hepatitis b virus within these cells .
Biochemical Pathways
Given its inhibitory effects on HepG2 cells infected with hepatitis B virus, it is likely that it affects pathways related to viral replication or the cellular response to viral infection .
Result of Action
The primary result of this compound’s action is the inhibition of HepG2 cells infected with hepatitis B virus . This suggests that it may have potential therapeutic applications in the treatment of hepatitis B.
Biochemical Analysis
Biochemical Properties
It is known to be a norisoprenoid , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Given its classification as a norisoprenoid , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
The synthesis of 4,5-Dihydroblumenol A is complex and typically involves multiple steps. Common methods include:
Natural Product Synthesis: This method involves isolating the compound from natural sources such as Pavonia multiflora A.
Enzymatic Reactions: Enzymes are used to catalyze specific reactions that lead to the formation of this compound.
Chemical Reactions Analysis
4,5-Dihydroblumenol A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dihydroblumenol A has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,5-Dihydroblumenol A is unique among norisoprenoids due to its specific structure and biological activities. Similar compounds include:
Blumenol A: Another norisoprenoid with similar biological activities but different structural features.
Blumenol B and C: These compounds share structural similarities with this compound but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of antibacterial and antioxidant properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9-10,14,16H,7-8H2,1-4H3/b6-5+/t9-,10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJYDVWNNFPHR-CHESLIBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315531 | |
Record name | 4,5-Dihydroblumenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155418-97-6 | |
Record name | 4,5-Dihydroblumenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155418-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydroblumenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4,5-Dihydroblumenol A and where is it found?
A1: this compound is a naturally occurring C-13 nor-isoprenoid, a class of compounds derived from carotenoids. It has been isolated from a variety of plant families, including Celastraceae [], Euphorbiaceae [], and Annonaceae []. This compound was first reported from Perrottetia multiflora [], marking its significance as a potential chemotaxonomic marker for this family.
Q2: Are there any reports on the compound's cytotoxic activity against human cancer cell lines?
A2: Yes, this compound, alongside other compounds, was isolated from the stem bark of Polyalthia jucunda. While other isolated compounds exhibited limited activity, this compound did not show a significant dose-dependent growth inhibitory effect against the tested human tumor and non-tumor cell lines [].
Q3: Has this compound demonstrated any notable biological activity?
A3: Research suggests this compound might possess antiviral properties. In a study investigating anti-HBV constituents from Alternanthera philoxeroides, this compound exhibited significant inhibition against HepG2 cells transfected with cloned hepatitis B virus DNA [].
Q4: What is known about the allelopathic activity of this compound?
A4: A study investigated the allelopathic potential of this compound isolated from Tachigali myrmecophyla. The research revealed that the compound exhibited allelopathic activity, impacting germination and seedling development of weed species Mimosa pudica in a concentration-dependent manner [].
Q5: What analytical techniques are typically used to characterize and identify this compound?
A6: The identification of this compound relies heavily on spectroscopic techniques. Researchers utilize a combination of 1H- and 13C-NMR, including one- and two-dimensional techniques, along with mass spectrometry (MS) to elucidate its structure. Additionally, comparisons with existing literature data on spectroscopic properties are crucial for confirming its identity [, , ].
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